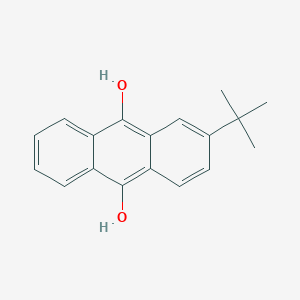
2-Tert-butylanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)anthracene-9,10-diol is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of a tert-butyl group at the 2-position and hydroxyl groups at the 9 and 10 positions of the anthracene ring. It is known for its unique structural properties and is commonly used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)anthracene-9,10-diol typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
tert-Butylation: The tert-butyl group is introduced at the 2-position of anthracene through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The introduction of hydroxyl groups at the 9 and 10 positions is achieved through a hydroxylation reaction. This can be done using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 2-(tert-Butyl)anthracene-9,10-diol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Processes: Utilizing efficient catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as recrystallization or chromatography to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium dichromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated anthracenes.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)anthracene-9,10-diol involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound can participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyl)anthracene-9,10-dione: Similar structure but with ketone groups instead of hydroxyl groups.
2-(tert-Butyl)anthracene-9,10-dimethanol: Similar structure but with methanol groups instead of hydroxyl groups.
2-(tert-Butyl)anthracene-9,10-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
Uniqueness
2-(tert-Butyl)anthracene-9,10-diol is unique due to the presence of hydroxyl groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric protection, enhancing the compound’s stability and making it suitable for various applications.
Eigenschaften
CAS-Nummer |
64487-90-7 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-tert-butylanthracene-9,10-diol |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10,19-20H,1-3H3 |
InChI-Schlüssel |
PICQFJWHWFSTBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



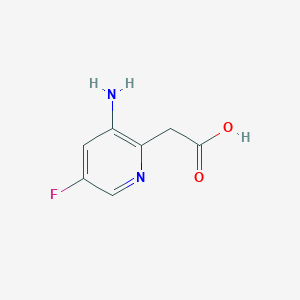
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
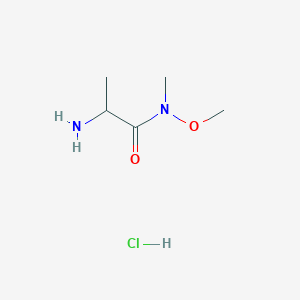
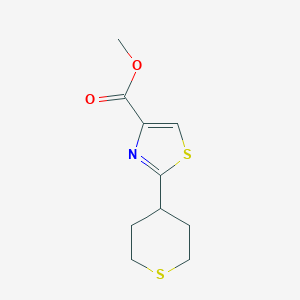
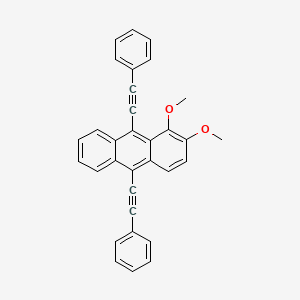
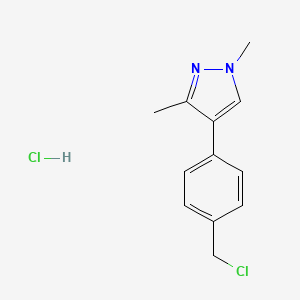
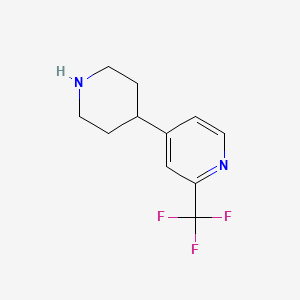
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
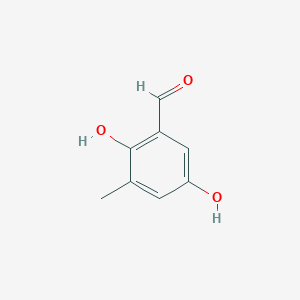
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
